Cas no 2449-49-2 (N,N,α-trimethylbenzylamine)

N,N,α-trimethylbenzylamine structure
N,N,α-trimethylbenzylamine structure
Product Name:N,N,α-trimethylbenzylamine
CAS-nummer:2449-49-2
MF:C10H15N
MW:149.232802629471
MDL:MFCD00064770
CID:84337
PubChem ID:86536
Update Time:2025-06-08

N,N,α-trimethylbenzylamine Chemische en fysische eigenschappen

Naam en identificatie

    • N,N,α-trimethylbenzylamine
    • N,N-Dimethyl-1-phenylethylamine
    • N,N-dimethyl-1-phenylethanamine
    • (.+-.)-N,N-dimethylamino-1-phenylethylamine
    • 1-Dimethylamino-1-phenylethane
    • CCRIS 6694
    • N,N-dimethyl-1-amino-1-phenylethane
    • alpha-Methylbenzyldimethylamine
    • Benzenemethanamine, N,N,alpha-trimethyl- (9CI)
    • EN300-6734290
    • N,N,
    • NSC244368
    • N,N-Dimethyl-1-phenylethanamine #
    • FT-0634291
    • N,N,alpha-Trimethyl-Benzenemethanamine
    • N, N-dimethyl-1-phenylethanamine
    • N,N-Dimethyl-alpha-methylbenzylamine
    • (S)-N,N,alpha-Trimethylbenzylamine
    • N, N-Dimethyl-alpha -phenylethylamine
    • DTXSID70862950
    • N,N-Dimethyl-1-phenylethylamine, AldrichCPR
    • N,N-dimethyl-1-phenylethan-1-amine
    • N,N-Dimethyl-Phenethylamine
    • FT-0771632
    • (alpha-Methylbenzyl)dimethylamine
    • (R)-(+)-N,N-Dimethyl-1-phenethylamine
    • AKOS025294982
    • (.alpha.-Methylbenzyl)dimethylamine
    • NSC-244368
    • Phenylethylamine, N,N-dimethyl
    • MFCD00064770
    • N,N,alpha-Trimethyl-Benzylamine
    • Benzylamine,N,.alpha.-trimethyl-
    • Benzenemethanamine, N,N,.alpha.-trimethyl-
    • NSC-8396
    • NS00047713
    • Benzenemethanamine, N,N,alpha-trimethyl-
    • 7398-61-0
    • Benzylamine, N,N,alpha-trimethyl-
    • SCHEMBL366705
    • Benzenemethanamine,N,.alpha.-trimethyl-
    • N,N'-DIMETHYL-alpha-METHYLBENZYLAMINE
    • dimethyl(1-phenylethyl)amine
    • N,N,alpha-Trimethylbenzylamine
    • (alpha -methylbenzyl)dimethylamine
    • N,N-Dimethyl-.alpha.-phenylethylamine
    • BVURNMLGDQYNAF-UHFFFAOYSA-N
    • EINECS 241-310-8
    • NSC8396
    • Benzenemethanamine, N,N, alpha -trimethyl-
    • N,N-Dimethyl-beta -phenethylamine
    • N,N-Dimethyl-alpha -methylbenzylamine
    • EINECS 219-511-7
    • N,N-Dimethyl-alpha-phenylethylamine
    • Dimethyl-Benzeneethanamine
    • A-trimethylbenzylamine
    • N N,alpha-Trimethylbenzylamine
    • 2449-49-2
    • NSC 8396
    • Benzylamine, N,N,.alpha.-trimethyl-
    • N,N-dimethyl-(1-phenyl)ethylamine
    • N,N-Dimethyl-.alpha.-methylbenzylamine
    • R-(+)-N,N-Dimethyl-1-phenylethylamine
    • FT-0637520
    • WLN: 1YR&N1&1
    • Benzylamine, N,N,alpha -trimethyl-
    • DB-046469
    • N,N,alpha-trimethyl benzyl amine
    • BENZYLAMINE, N,N,?-TRIMETHYL-
    • (R)-N,N,alpha-trimethyl benzyl amine
    • (1S)-N,N-Dimethyl-1-phenyl-ethanamine
    • DB-043913
    • DIMETHYL[(1R)-1-PHENYLETHYL]AMINE
    • DB-065818
    • MDL: MFCD00064770
    • Inchi: 1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3
    • InChI-sleutel: BVURNMLGDQYNAF-UHFFFAOYSA-N
    • LACHT: N(C)(C)C(C)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 149.12055
  • Monoisotopische massa: 149.12
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 2
  • Complexiteit: 103
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 3.2A^2

Experimentele eigenschappen

  • Dichtheid: 0.9285 (estimate)
  • Smeltpunt: 143°C (estimate)
  • Kookpunt: 230.33°C (estimate)
  • Vlampunt: 64.4°C
  • Brekindex: 1.5140 (estimate)
  • Oplosbaarheid: H2O: soluble
  • PSA: 3.24
  • LogboekP: 2.30920
  • Gevoeligheid: Air & Light Sensitive

N,N,α-trimethylbenzylamine Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:UN2810
  • WGK Duitsland:3
  • Code gevarencategorie: 20/21/22-52-36-22
  • Veiligheidsinstructies: 36-26
  • RTECS:DP6825000
  • Identificatie van gevaarlijk materiaal: Xn
  • Risicozinnen:20/21/22
  • Verpakkingsgroep:III
  • Gevaarsniveau:6.1
  • Gevaarklasse:6.1
  • PackingGroup:III

N,N,α-trimethylbenzylamine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Cooke Chemical
F086023-5g
N,N-Dimethyl-1-phenylethylamine
2449-49-2 97
5g
RMB 1532.80 2025-02-20
Cooke Chemical
F086023-25g
N,N-Dimethyl-1-phenylethylamine
2449-49-2 97
25g
RMB 6000.80 2025-02-20
Enamine
EN300-6734290-0.05g
dimethyl(1-phenylethyl)amine
2449-49-2 95%
0.05g
$19.0 2023-05-30
Enamine
EN300-6734290-0.1g
dimethyl(1-phenylethyl)amine
2449-49-2 95%
0.1g
$19.0 2023-05-30
Enamine
EN300-6734290-0.25g
dimethyl(1-phenylethyl)amine
2449-49-2 95%
0.25g
$19.0 2023-05-30
Enamine
EN300-6734290-0.5g
dimethyl(1-phenylethyl)amine
2449-49-2 95%
0.5g
$21.0 2023-05-30
Enamine
EN300-6734290-1.0g
dimethyl(1-phenylethyl)amine
2449-49-2 95%
1g
$26.0 2023-05-30
Enamine
EN300-6734290-2.5g
dimethyl(1-phenylethyl)amine
2449-49-2 95%
2.5g
$33.0 2023-05-30
Enamine
EN300-6734290-5.0g
dimethyl(1-phenylethyl)amine
2449-49-2 95%
5g
$38.0 2023-05-30
Enamine
EN300-6734290-10.0g
dimethyl(1-phenylethyl)amine
2449-49-2 95%
10g
$68.0 2023-05-30
Aanbevolen leveranciers
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd